molecular formula C8H11NO2 B117455 cis-Hexahydro-1H-isoindole-1,3(2H)-dione CAS No. 7506-66-3

cis-Hexahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B117455
CAS No.: 7506-66-3
M. Wt: 153.18 g/mol
InChI Key: WLDMPODMCFGWAA-OLQVQODUSA-N
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Description

cis-Hexahydro-1H-isoindole-1,3(2H)-dione: is a chemical compound with the molecular formula C8H13NO2 It is a derivative of isoindole, characterized by a hexahydro structure, meaning it contains six hydrogen atoms added to the isoindole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-Hexahydro-1H-isoindole-1,3(2H)-dione typically involves the hydrogenation of isoindole derivatives under specific conditions. One common method includes the catalytic hydrogenation of isoindole in the presence of a palladium catalyst under high pressure and temperature. The reaction conditions are carefully controlled to ensure the cis configuration of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

cis-Hexahydro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: It can be further reduced to form more saturated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of more saturated isoindole derivatives.

    Substitution: Formation of substituted isoindole derivatives with various functional groups.

Scientific Research Applications

cis-Hexahydro-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of cis-Hexahydro-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to active sites of enzymes, inhibiting or modulating their activity. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

cis-Hexahydro-1H-isoindole-1,3(2H)-dione can be compared with other similar compounds, such as:

    Hexahydro-1H-isoindole: Lacks the dione functionality, resulting in different chemical properties and reactivity.

    Hexahydro-1H-isoindole-1,3-dione: Similar structure but may differ in stereochemistry and specific applications.

    Tetrahydroisoquinoline: Contains a similar ring system but with different hydrogenation levels and functional groups.

The uniqueness of this compound lies in its specific configuration and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(3aS,7aR)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h5-6H,1-4H2,(H,9,10,11)/t5-,6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDMPODMCFGWAA-OLQVQODUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2[C@@H](C1)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701229179
Record name rel-(3aR,7aS)-Hexahydro-1H-isoindole-1,3(2H)-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7506-66-3
Record name rel-(3aR,7aS)-Hexahydro-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7506-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Cyclohexanedicarboximide, (Z)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name rel-(3aR,7aS)-Hexahydro-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-hexahydrophthalimide
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Record name 1,2-Cyclohexanedicarboximide, cis-
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Synthesis routes and methods I

Procedure details

A mixture of 1,2-cyclohexanedicarboxylic anhydride (3 g; 19.5 mmol) and 29% aqueous ammonia (3.4 g) was heated and kept at an inner temperature of 180°-190° C. for 2 hours to give cyclohexane-1,2-dicarboximide. M.P. 132°-136° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of (3aR,7aS)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione (3.0 g, 19.9 mmol) and 10% Pd/C (300 mg) in MeOH (100 mL) was shaken in an H2 atmosphere (300 psi) in a Parr apparatus for 24 h. The reaction mixture was filtrated and the liquids concentrated to dryness, affording the title compound (2.6 g, 16.99 mmol), that was sued without any further purification, as a white powder.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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